molecular formula C15H11N3 B073702 2,6-dipyridin-2-ylpyridine CAS No. 1148-79-4

2,6-dipyridin-2-ylpyridine

Cat. No.: B073702
CAS No.: 1148-79-4
M. Wt: 233.27 g/mol
InChI Key: DRGAZIDRYFYHIJ-UHFFFAOYSA-N
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Description

2,6-dipyridin-2-ylpyridine, also known as 2,2’;6’,2"-terpyridine, is a heterocyclic compound derived from pyridine. It is a white solid that is soluble in most organic solvents. This compound is primarily used as a ligand in coordination chemistry, where it forms complexes with various metal ions .

Mechanism of Action

Target of Action

2,2’:6’,2’'-Terpyridine, also known as Terpyridine, is a tridentate ligand that primarily targets truncated transposase and autolysin . These targets play crucial roles in various biological processes. Truncated transposase is involved in DNA transposition, while autolysin is an enzyme that breaks down bacterial cell walls.

Mode of Action

Terpyridine interacts with its targets by forming complexes due to the presence of three near-coplanar nitrogen donor atoms . This interaction results in changes in the biochemical processes involving the targets.

Biochemical Pathways

It has been found that terpyridine and its complexes can have significant effects in the field of supramolecular and macromolecular chemistry, as well as electrochemistry . It is also used in the synthesis of chiral derivatives for asymmetric catalysis .

Pharmacokinetics

It is known that terpyridine is a solid compound

Result of Action

It has been found that terpyridine and its complexes can exhibit colorimetric and fluorescent responses to certain ions in an organic solvent . This suggests that Terpyridine may have potential applications in sensing and detection technologies.

Action Environment

The action, efficacy, and stability of Terpyridine can be influenced by various environmental factors. For instance, it is known that Terpyridine is almost insoluble in water at room temperature, but it can dissolve in organic solvents such as ethanol, chloroform, and dimethylformamide . This suggests that the solvent environment can significantly affect the action of Terpyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-dipyridin-2-ylpyridine was first synthesized by G. Morgan and F. H. Burstall in 1932 through the oxidative coupling of pyridines, although this method yielded low amounts. More efficient methods have since been developed, primarily starting from 2-acetylpyridine. One such method involves the reaction of 2-acetylpyridine with N,N-dimethylformamide dimethyl acetal to produce an enaminone . Another method involves the base-catalyzed reaction of 2-acetylpyridine with carbon disulfide followed by alkylation with methyl iodide, forming a diketone that condenses with ammonium acetate to yield terpyridine .

Industrial Production Methods: Industrial production methods for terpyridine often involve the use of nanomagnetic catalysts to facilitate multi-component reactions between acetylpyridine derivatives, aryl aldehydes, and ammonium acetate under conventional heating conditions . This approach offers acceptable yields and brief reaction times.

Chemical Reactions Analysis

Types of Reactions: 2,6-dipyridin-2-ylpyridine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the terpyridine structure.

    Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products: The major products formed from these reactions include various terpyridine derivatives, which can be further utilized in coordination chemistry and other applications .

Comparison with Similar Compounds

  • 2,2’-Bipyridine
  • 1,10-Phenanthroline

2,6-dipyridin-2-ylpyridine’s distinct properties and wide range of applications make it a compound of significant interest in both scientific research and industrial applications.

Properties

IUPAC Name

2,6-dipyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H11N3/c1-3-10-16-12(6-1)14-8-5-9-15(18-14)13-7-2-4-11-17-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGAZIDRYFYHIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27269-04-1 (diperchlorate)
Record name 2,2',2''-Terpyridine
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DSSTOX Substance ID

DTXSID2061567
Record name 2,2':6',2''-Terpyridine
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Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1148-79-4
Record name 2,2′:6′,2′′-Terpyridine
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Record name 2,2',2''-Terpyridine
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Record name Tripyridyl
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Record name 2,2':6',2''-Terpyridine
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Record name 2,2':6',2''-Terpyridine
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Record name 2,2':6',2''-terpyridine
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Record name 2,2':6',2''-TERPYRIDINE
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Synthesis routes and methods I

Procedure details

Inside the glove box, 130 mg of PDI-Br (1 eq, Mw=665.62 gr/mole, n=1.95×104 mole) were weighed in a clean vial. 14.65 mg of Pd2(DBA)3, (0.05 eq) (10% mole, Mw=915.72 gr/mole, n=1.6×10−5 mole) & 10% mole of tri-(t-Butyl)phosphine (6.75 mg, Mw=211.3902 gr/mole) were added to PDI-Br dissolved in 10 ml of toluene. The mixture was stirred for 5 min & then added dropwise to a toluenic solution of Terpy-acetylene-tributylTin. According to the TLC, the reaction is completed in 2 h. Silica gel column chromatography resulted in 231 mg (Mw=918.09 gr/mole) of the product, Terpy-PDI(dmp), 84% yield. Mass-spectra and NMR to confirm that the product was obtained as presented in FIG. 15.
Name
Terpy acetylene tributylTin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
6.75 mg
Type
reactant
Reaction Step Three
Quantity
14.65 mg
Type
catalyst
Reaction Step Three
Name
Yield
84%

Synthesis routes and methods II

Procedure details

The chalcone, 2-(4-octyloxycinnamoyl)pyridine (10.9 g) and the pyridinium salt N-(2-pyridylcarbonylmethyl)pyridinium iodide (10.8 g) were combined with 150 ml of methanol, 60 ml of glacial acetic acid and 60 g of ammonium acetate. The resulting mixture was refluxed under argon for 20 hours. After cooling, the precipitate formed was filtered, washed with methanol and recrystallized two times from acetonitrile to yield 7 g of pure terpyridine, mp 101°-102°. To 25 ml of cold oleum in a round bottom flask, 4 g of the pure terpyridine was added in small portions over about 30 minutes. The reaction mixture was allowed to come to room temperature and stirred overnight. The reaction mixture was poured onto ice, filtered; the resulting solid washed with cold water, then ethanol, and dried in vacuo to provide 3.22 g of product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(4-octyloxycinnamoyl)pyridine
Quantity
10.9 g
Type
reactant
Reaction Step Two
Name
pyridinium salt N-(2-pyridylcarbonylmethyl)pyridinium iodide
Quantity
10.8 g
Type
reactant
Reaction Step Three
Quantity
60 g
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

A 0.9 g amount of hydroxymethyl terpyridine tetramer was dissolved in 20 ml of dioxane. Under Argon, 0.12 g of NaH were added and stirred for 15 minutes at room temperature. After adding 0.40 g of epoxide modified silica gel, the temperature was raised to 90° C. for 72 hours. Upon cooling, the mixture was filtered and the silica was washed with a large amount of CH3OH. The product was dried in a vacuum oven at 50° C. for 8 hours. The reaction is shown schematically below:
Name
hydroxymethyl terpyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.12 g
Type
reactant
Reaction Step Two
[Compound]
Name
epoxide
Quantity
0.4 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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